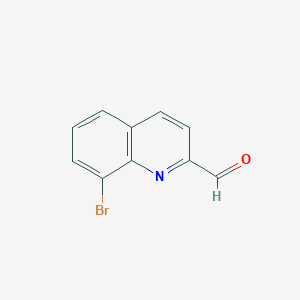

8-Bromoquinoline-2-carbaldehyde

CAS No.: 904886-25-5

Cat. No.: VC3345826

Molecular Formula: C10H6BrNO

Molecular Weight: 236.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904886-25-5 |

|---|---|

| Molecular Formula | C10H6BrNO |

| Molecular Weight | 236.06 g/mol |

| IUPAC Name | 8-bromoquinoline-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H6BrNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H |

| Standard InChI Key | AFDUIUOATSXDFH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Br)N=C(C=C2)C=O |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(C=C2)C=O |

Introduction

8-Bromoquinoline-2-carbaldehyde is a synthetic organic compound with the molecular formula C10H6BrNO and a molecular weight of approximately 236.07 g/mol . It is a derivative of quinoline, a heterocyclic aromatic compound known for its diverse biological activities. The presence of a bromine atom at the 8-position and an aldehyde functional group at the 2-position significantly influences its reactivity and pharmacological potential.

Synthesis and Chemical Reactions

The synthesis of 8-Bromoquinoline-2-carbaldehyde typically involves the bromination of quinoline derivatives followed by the introduction of an aldehyde group. This can be achieved through various organic synthesis methods, including nucleophilic substitution and oxidation reactions. The compound's reactivity is influenced by its functional groups, allowing it to participate in a range of chemical transformations.

Biological Activity

Quinoline derivatives, including 8-Bromoquinoline-2-carbaldehyde, have been studied for their antimicrobial, anticancer, and antiviral properties. These compounds often interact with enzymes and receptors, influencing various biochemical pathways.

Antimicrobial Activity

| Compound | Target Pathogen | Activity (MIC) |

|---|---|---|

| 8-Bromoquinoline-2-carbaldehyde | Staphylococcus aureus | MIC = 0.0625 mg/mL |

| 8-Hydroxyquinoline | Escherichia coli | MIC = 0.125 mg/mL |

| 7-Bromoquinoline | Klebsiella pneumoniae | MIC = 0.1 mg/mL |

The antimicrobial activity of quinoline derivatives is notable, with some compounds showing efficacy against resistant bacterial strains.

Antiviral Activity

While specific data on the antiviral activity of 8-Bromoquinoline-2-carbaldehyde is limited, related quinoline derivatives have shown promise against viruses such as dengue virus .

Anticancer Activity

Quinoline derivatives have been explored for their anticancer potential, though detailed studies on 8-Bromoquinoline-2-carbaldehyde are not widely reported.

Pharmacokinetics and Bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume